(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate
Overview
Description
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is a chemical compound known for its applications in various fields, particularly in polymer chemistry. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is valued for its ability to impart desirable properties such as durability, flexibility, and resistance to environmental factors in the materials it is incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate typically involves the esterification of methacrylic acid with (1-Methylethylidene)di-4,1-cyclohexanediyl diol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The process may involve continuous or batch processing, depending on the desired production scale and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound readily undergoes free-radical polymerization to form polymers and copolymers.
Cross-linking: It can participate in cross-linking reactions, enhancing the mechanical properties of the resulting materials.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under conditions of heat or UV light.
Cross-linking: Cross-linking agents like ethylene glycol dimethacrylate are used to form three-dimensional networks.
Major Products:
Polymers and Copolymers: The primary products are high-performance polymers with applications in coatings, adhesives, and dental materials.
Scientific Research Applications
(1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is extensively used in scientific research due to its versatile properties:
Chemistry: It is used in the synthesis of advanced polymeric materials with tailored properties.
Biology and Medicine: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: It finds applications in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The methacrylate groups in the compound undergo free-radical polymerization, leading to the formation of long polymer chains. These chains can further cross-link, resulting in materials with enhanced mechanical strength and stability. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparison with Similar Compounds
- Bisphenol A dimethacrylate
- Ethylene glycol dimethacrylate
- Triethylene glycol dimethacrylate
Uniqueness: (1-Methylethylidene)di-4,1-cyclohexanediyl bismethacrylate is unique due to its cyclohexane-based structure, which imparts additional rigidity and thermal stability to the resulting polymers compared to other methacrylate esters. This makes it particularly suitable for applications requiring high-performance materials.
Properties
IUPAC Name |
[4-[2-[4-(2-methylprop-2-enoyloxy)cyclohexyl]propan-2-yl]cyclohexyl] 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h17-20H,1,3,7-14H2,2,4-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVWLNPMWPTCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C2CCC(CC2)OC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960276 | |
Record name | (Propane-2,2-diyl)di(cyclohexane-4,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39664-33-0 | |
Record name | 1,1′-[(1-Methylethylidene)di-4,1-cyclohexanediyl] bis(2-methyl-2-propenoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39664-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1-methylethylidene)di-4,1-cyclohexanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039664330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-cyclohexanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Propane-2,2-diyl)di(cyclohexane-4,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)di-4,1-cyclohexanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.